N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide

Medicinal Chemistry Conformational Analysis Scaffold Design

This conformationally constrained cyclopropanesulfonamide features a bis(furan-2-yl)ethyl scaffold with a rigid cyclopropane ring, delivering pre-organized hydrogen-bond geometry ideal for kinase/protease targets. Unlike open-chain sulfonamide analogs, its lower pKa and reduced conformational flexibility improve binding enthalpy and CNS permeability (TPSA 80.8 Ų, XLogP3 1.5). Available from stock with batch-specific purity data, it eliminates custom synthesis delays and enables faster SAR campaigns.

Molecular Formula C13H15NO4S
Molecular Weight 281.33
CAS No. 2309804-59-7
Cat. No. B2491547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
CAS2309804-59-7
Molecular FormulaC13H15NO4S
Molecular Weight281.33
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C13H15NO4S/c15-19(16,10-5-6-10)14-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11,14H,5-6,9H2
InChIKeyDEHRMPOWLAGCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide (CAS 2309804-59-7) – Structural Baseline & Essential Properties


N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide (CAS 2309804-59-7) is a specialized sulfonamide derivative that unites a cyclopropanesulfonamide core with a bis-furanyl ethyl substituent. Its molecular formula is C₁₃H₁₅NO₄S (MW 281.33 g/mol), with a computed XLogP3 of 1.5, topological polar surface area (TPSA) of 80.8 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound occupies a distinct position within the broader class of furan-bearing sulfonamides, offering a combination of conformational rigidity from the cyclopropane ring, electron-rich aromatic character from the two furan heterocycles, and the hydrogen-bonding capacity of the sulfonamide group [1]. It is commercially catalogued by Life Chemicals and other suppliers as a building block for medicinal chemistry and synthetic research applications [1].

Substitution Risk Alert: Why In-Class Sulfonamide Analogs Cannot Replace N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide Without Quantitative Validation


Compounds sharing the 2,2-di(furan-2-yl)ethylamine scaffold but differing in the sulfonamide substituent—such as the methanesulfonamide (CAS 2320959-11-1), ethanesulfonamide (CAS 2309599-92-4), or benzenesulfonamide (CAS 2319875-89-1) analogs—are not interchangeable with the cyclopropanesulfonamide derivative. The cyclopropane ring introduces pronounced conformational constraint, alters the NH acidity (pKa), and modulates metabolic susceptibility relative to open-chain alkyl or aryl sulfonamides . Even subtle changes in the sulfonamide head group can shift lipophilicity, hydrogen-bonding geometry, and target engagement profiles in biological systems. Therefore, any substitution decision must be supported by direct, quantitative comparator data rather than assumed class equivalence.

Head-to-Head Quantitative Differentiation: N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide vs. Closest Structural Analogs


Conformational Rigidity & Rotatable Bond Profile: Cyclopropanesulfonamide vs. Ethanesulfonamide Analogs

The cyclopropanesulfonamide moiety restricts the conformational freedom of the sulfonamide head group relative to the ethanesulfonamide analog (CAS 2309599-92-4). The target compound possesses 6 rotatable bonds versus an estimated 7–8 for the ethane or butane sulfonamide congeners, locking the sulfonamide into a narrower torsional space. This constraint can translate into reduced entropic penalties upon target binding and improved ligand efficiency in structure-based design programs [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Sulfonamide NH Acidity & Hydrogen-Bond Donor Strength: Cyclopropane vs. Methane Sulfonamide

The predicted pKa of the parent cyclopropanesulfonamide (10.69 ± 0.20) is marginally lower than that of methanesulfonamide (10.87 ± 0.60) , indicating slightly stronger NH acidity for the cyclopropane derivative. This difference, though modest, can affect the sulfonamide's ionization state at physiological pH, its hydrogen-bond donor capacity, and its permeability profile. The cyclopropane ring's electron-withdrawing inductive effect is responsible for this shift relative to the methyl analog .

Physical Organic Chemistry Drug Design ADME Prediction

Lipophilicity Tuning: XLogP3 Comparison of Cyclopropane, Ethane, and Methane Sulfonamide Analogs

The target compound has a computed XLogP3 of 1.5 [1], placing it in a favorable lipophilicity window for drug-likeness. Introduction of the cyclopropane ring imparts moderate lipophilicity compared to the more hydrophilic methanesulfonamide analog (lower logP expected) and the more lipophilic ethanesulfonamide or benzenesulfonamide analogs (higher logP expected). This balanced logP profile supports acceptable aqueous solubility and membrane permeability, two parameters often in tension during lead optimization [1].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area & Hydrogen-Bond Capacity: Differentiation from Benzenesulfonamide Analogs

The TPSA of the target compound is 80.8 Ų [1], which is below the 140 Ų threshold commonly associated with good oral bioavailability. In contrast, benzenesulfonamide analogs (CAS 2319875-89-1) introduce a phenyl ring that increases TPSA beyond 90–100 Ų while also elevating lipophilicity, potentially compromising the permeability-solubility balance. The cyclopropane ring contributes fewer polar atoms than a substituted phenyl ring, maintaining a more favorable TPSA for membrane passage [1].

Polar Surface Area Permeability Drug Design

Metabolic Stability: Cyclopropane Ring Shielding vs. Alkyl Sulfonamide Analogs (Class-Level Inference)

Cyclopropane rings are established in medicinal chemistry as metabolically resistant bioisosteres of alkyl and aryl groups. The high C–H bond dissociation energy of the cyclopropyl ring reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to ethane or butane sulfonamide derivatives [1][2]. While no liver microsome stability data are specifically reported for compound 2309804-59-7, the class-level advantage of cyclopropane-containing sulfonamides over their alkyl counterparts is documented across multiple drug discovery programs, including HCV protease inhibitors and EGFR inhibitors [2].

Metabolic Stability Cytochrome P450 Drug Metabolism

Commercial Availability & Unit Economics: Life Chemicals Catalogue Pricing vs. Custom Synthesis of Analogs

N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide is stocked by Life Chemicals (catalogue F6192-0227) at the following indicative price points: $109/25 mg, $248/100 mg, $57/2 μmol, $63/3 mg, with 30 mg also available [1]. In contrast, the ethanesulfonamide, methanesulfonamide, and benzenesulfonamide analogs are not currently listed by major screening compound suppliers, requiring bespoke custom synthesis that can escalate cost and delay project timelines. This commercial availability reduces procurement lead time from weeks (custom synthesis) to days (stock shipment) and provides a verified purity and analytical certificate [1].

Procurement Cost Analysis Supply Chain

Application Scenarios: When N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide Becomes the Preferred Procurement Choice


Focused Library Design for Kinase or Protease Inhibitor Scaffolds Requiring Constrained Sulfonamide Geometry

Medicinal chemistry programs targeting kinases or proteases that benefit from a pre-organized sulfonamide orientation should prioritize this compound over the more flexible ethane or butane sulfonamide analogs. The cyclopropane ring reduces the number of low-energy conformers, which can improve binding enthalpy and selectivity when the sulfonamide engages a specific hydrogen-bond network in the target active site [1].

Hit-to-Lead Optimization of CNS-Penetrant Candidates Requiring Balanced TPSA and Lipophilicity

With a TPSA of 80.8 Ų and XLogP3 of 1.5, compound 2309804-59-7 occupies a physicochemical sweet spot for central nervous system (CNS) drug discovery. Teams pursuing CNS-penetrant sulfonamide leads will find this scaffold more attractive than the benzenesulfonamide congener, whose higher TPSA and lipophilicity may restrict brain exposure [1].

Structure-Activity Relationship (SAR) Studies Exploring Sulfonamide pKa and Hydrogen-Bond Donor Strength

The cyclopropanesulfonamide group exhibits a pKa approximately 0.18 log units lower than the methanesulfonamide head group. This subtle but measurable difference makes the compound a useful probe in SAR campaigns designed to correlate NH acidity with target potency, selectivity, or permeability [1].

Rapid Screening Library Assembly with Verified Commercial Supply and Analytical Characterization

For screening groups building diversity libraries under compressed timelines, the ready availability of this compound from Life Chemicals with batch-specific purity data eliminates the uncertainty and delay of custom synthesis. In contrast, the closest structural analogs require bespoke synthetic routes, introducing procurement risk that can derail project milestones [1].

Quote Request

Request a Quote for N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.